1,4-Dimethylnicotinamide
Description
1,4-Dimethylnicotinamide is a derivative of nicotinamide (vitamin B3), where methyl groups are substituted at the 1 and 4 positions of the pyridine ring. Nicotinamide derivatives are widely studied for their roles in redox reactions, pharmaceutical activities, and material science applications .
Properties
CAS No. |
126077-63-2 |
|---|---|
Molecular Formula |
C8H11N2O+ |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
1,4-dimethylpyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-10(2)5-7(6)8(9)11/h3-5H,1-2H3,(H-,9,11)/p+1 |
InChI Key |
UFUZVBSTGVYYHO-UHFFFAOYSA-O |
SMILES |
CC1=C(C=[N+](C=C1)C)C(=O)N |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C)C(=O)N |
Synonyms |
1,4-dimethylnicotinamide |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Methyl-1,4-dihydronicotinamide
- Structure : A dihydro derivative with a methyl group at position 1 and a reduced pyridine ring.
- Properties: Molecular weight 138.2 g/mol, soluble in DMSO (15 mg/mL), ethanol (2.5 mg/mL), and PBS (10 mg/mL). Stable at -80°C .
- Applications : Used in biochemical research for studying redox mechanisms and oxidative stress .
1-Benzyl-1,4-dihydronicotinamide
Key Differences :
- Both compounds exhibit antioxidant and cytotoxic activities, but 1-methyl derivatives are more water-soluble .
Dimethyl-Substituted Aromatic Compounds
1,4-Dimethylnaphthalene
1,4-Dimethylanthraquinone
Comparison with 1,4-Dimethylnicotinamide :
- Dimethylaromatic compounds are more lipophilic than nicotinamide derivatives, favoring applications in polymers and dyes. Nicotinamide analogs, however, are prioritized in biomedical research due to their redox activity .
Industrial and Pharmacological Derivatives
1,4-Divinylbenzene (DVB)
1,4-Dihydropyridine Derivatives
- Activities : Exhibit cytotoxic effects against cancer cells (e.g., IC₅₀ values ranging from 5–50 μM) and reverse multidrug resistance (MDR) in vitro .

Key Insight : While DVB is structurally distinct from nicotinamide derivatives, its bifunctional reactivity highlights the importance of substituent positioning in material science .
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

